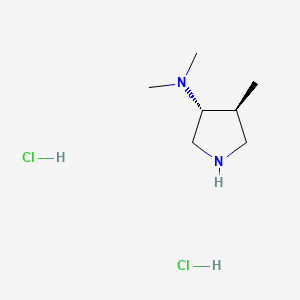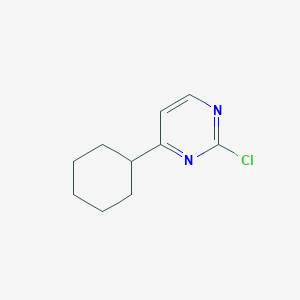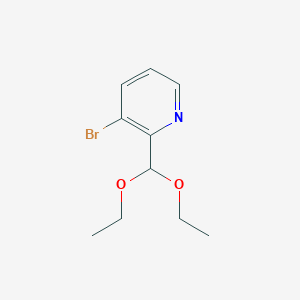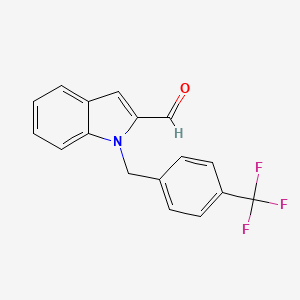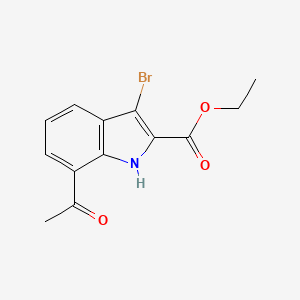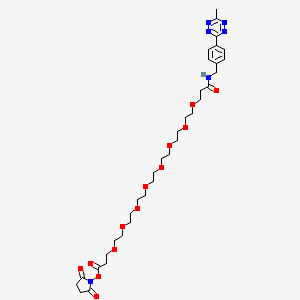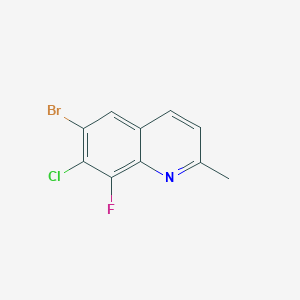
6-Bromo-7-chloro-8-fluoro-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-chloro-8-fluoro-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinoline ring, along with a methyl group at the 2-position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chloro-8-fluoro-2-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-7-chloro-8-fluoro-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2) are commonly used.
Cross-Coupling: Palladium catalysts and organoboron reagents are employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl derivatives .
Aplicaciones Científicas De Investigación
6-Bromo-7-chloro-8-fluoro-2-methylquinoline has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-Bromo-7-chloro-8-fluoro-2-methylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-7-chloro-8-methylquinoline: Similar structure but lacks the fluorine atom.
4-Methylquinoline: Lacks halogen substituents, making it less reactive in certain chemical reactions.
Fluoroquinolines: A broader class of compounds with varying positions of fluorine atoms, known for their antibacterial activity.
Uniqueness
6-Bromo-7-chloro-8-fluoro-2-methylquinoline is unique due to the specific combination of bromine, chlorine, and fluorine atoms, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H6BrClFN |
|---|---|
Peso molecular |
274.51 g/mol |
Nombre IUPAC |
6-bromo-7-chloro-8-fluoro-2-methylquinoline |
InChI |
InChI=1S/C10H6BrClFN/c1-5-2-3-6-4-7(11)8(12)9(13)10(6)14-5/h2-4H,1H3 |
Clave InChI |
TZLJLQORIHKZMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=C(C=C2C=C1)Br)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





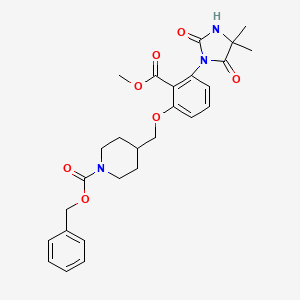
![3-([1,4'-Bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B14034090.png)
![Tert-butyl 3-(4-(2-(((benzyloxy)carbonyl)amino)ethyl)-2-fluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14034092.png)
![(S)-tert-butyl 1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethylcarbamate](/img/structure/B14034096.png)

